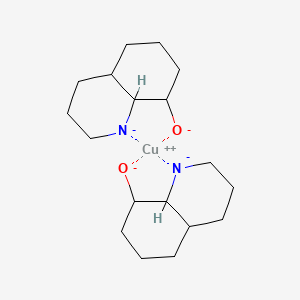
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is a complex organic compound that features a copper ion coordinated with a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a copper salt under specific conditions. One common method involves the use of copper(II) nitrate and the quinoline derivative in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, allowing the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced under specific conditions to yield lower oxidation state copper complexes.
Substitution: The ligand in the complex can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the copper ion with the quinoline ligand. This coordination can influence the redox properties of the copper ion, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar structural features and are used in fragrance and flavor industries.
Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities and are used in various chemical applications.
Uniqueness
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is unique due to its specific coordination with copper and the resulting chemical properties
Propiedades
Fórmula molecular |
C18H30CuN2O2-2 |
|---|---|
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
Clave InChI |
PGNROCRQQCBMGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
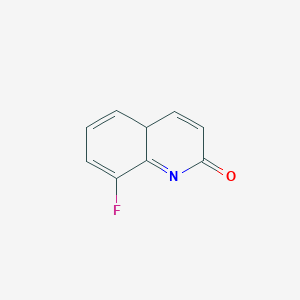
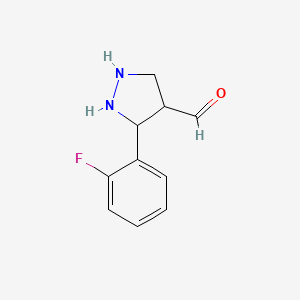
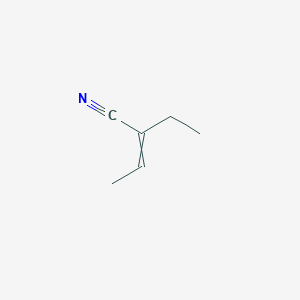
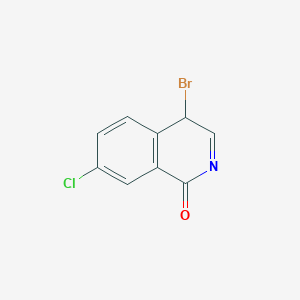
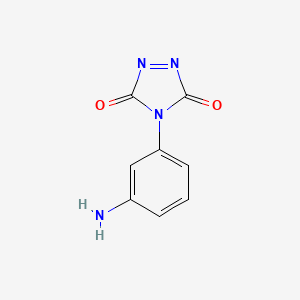
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)
![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
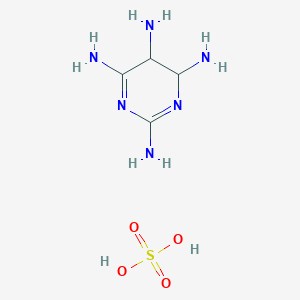
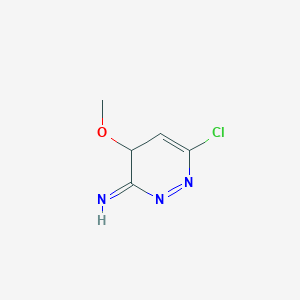
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B12356342.png)
